

"Substance P (3-11) and the blood-brain barrier"

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Compound of Interest

Compound Name: Substance P (3-11)

Cat. No.: B3053126

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Introduction to Substance P and its Metabolites

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂.^{[1][2]} It is widely distributed in both the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain transmission, neuroinflammation, and vasodilation.^{[1][3]} The biological effects of SP are primarily mediated through its high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.^{[1][4]}

The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.^{[5][6]} The BBB is also a site of enzymatic activity, capable of metabolizing neuropeptides like Substance P.^{[5][7]}

Upon interaction with the BBB, Substance P is cleaved by various peptidases, including angiotensin-converting enzyme (ACE) and neutral endopeptidase, into smaller fragments.^[7] One of the major C-terminal fragments generated at the BBB is **Substance P (3-11)**.^{[7][8]} This fragment, along with the parent peptide, has been a subject of investigation for its ability to cross the BBB and exert biological effects within the CNS.

Transport and Permeability of Substance P (3-11) Across the Blood-Brain Barrier

Studies utilizing in vitro models of the BBB, primarily bovine brain microvessel endothelial cell (BBMEC) monolayers, have demonstrated that the C-terminal fragment **Substance P (3-11)**

can permeate the BBB.[9][10]

Quantitative Permeability Data

The transport of Substance P and its fragments across the BBB has been quantified in several studies. The parent molecule, Substance P, exhibits saturable, carrier-mediated transport kinetics, suggesting a specific transport system.[11] While data specifically for SP (3-11) is limited, its formation as a major metabolite at the BBB and its subsequent detection on the basal (brain) side of in vitro models confirms its ability to cross this barrier.

Compound	Model System	Parameter	Value	Reference
Substance P (1-11)	BBMEC Monolayers	Km	8.57 ± 1.59 nM	[11]
Substance P (1-11)	BBMEC Monolayers	Vmax	0.017 ± 0.005 pmol min ⁻¹ mg ⁻¹ protein	[11]
Substance P (3-11)	BBMEC Monolayers	Permeation Rate (Pe)	1.92 x 10 ⁻⁵ cm/s	[9]

Note: The reported permeation rate for SP (3-11) should be interpreted with caution as it originates from a single source and may be subject to variability based on experimental conditions.

Mechanisms of Transport

The transport of Substance P across the BBB is an active process.[10] Studies have indicated that this transport occurs via transcytosis.[10] Interestingly, the process does not seem to involve endocytosis, as endocytic inhibitors like chloroquine and phenylarsine oxide did not inhibit the transport of SP.[11] For molecular recognition by the transport receptor, both the C-terminal and N-terminal regions of the Substance P molecule are essential.[11]

Metabolism of Substance P at the Blood-Brain Barrier

The BBB possesses significant metabolic activity, and Substance P is readily metabolized by enzymes present on the surface of brain endothelial cells.[7]

Major Metabolites

In vitro studies using BBMECs have consistently identified **Substance P (3-11)** and Substance P (1-7) as the major metabolites of Substance P.[7] Other minor metabolites that have been identified include SP(1-4), SP(1-9), SP(2-11), SP(5-11), and SP(6-11).[7][8]

Metabolic Stability and Kinetics

The metabolism of Substance P at the BBB is a non-saturable process within the concentration range of 100 nM to 10 μ M.[7][8] After a 5-hour incubation with BBMECs, approximately 70% of the initial Substance P concentration remains intact.[7][8] The profile of metabolites can be dependent on the initial concentration of Substance P. At higher concentrations (1 μ M and 10 μ M), SP(3-11) is the predominant metabolite. However, at a lower, more physiological concentration of 100 nM, the levels of SP(3-11) are comparable to those of SP(5-11) and SP(6-11).[12]

Substance P Concentration	Incubation Time	% Intact Substance P	Major Metabolites	Reference
100 nM - 10 μ M	5 hours	~70%	SP(3-11), SP(1-7)	[7][8]

Effects of Substance P on Blood-Brain Barrier Integrity

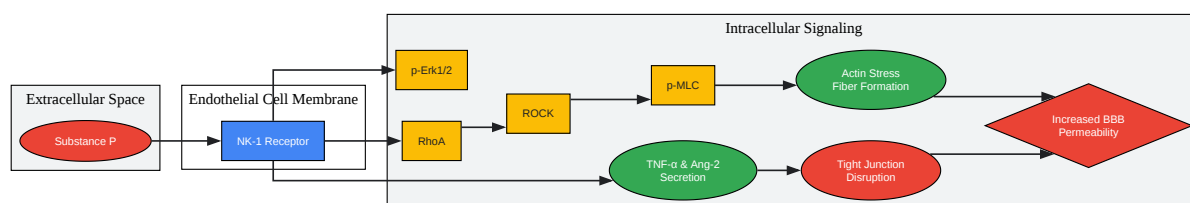
Substance P is a potent modulator of BBB permeability. It is known to play a significant role in neurogenic inflammation, a process characterized by increased vascular permeability.[13][14]

Signaling Pathways Involved in SP-Mediated BBB Disruption

Substance P exerts its effects on the BBB primarily through the NK-1 receptor.[13][15] The binding of SP to NK-1R on brain microvascular endothelial cells initiates a cascade of

intracellular events that can compromise the integrity of the barrier.

A key pathway implicated in this process is the RhoA/ROCK signaling cascade. Activation of this pathway leads to the formation of actin stress fibers, which in turn can lead to endothelial cell contraction and a breakdown of the barrier.[15] SP has also been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (Erk1/2).[15][16] Furthermore, SP can induce the secretion of pro-inflammatory molecules like TNF- α and angiopoietin-2 from brain endothelial cells, which can alter the localization and distribution of tight junction proteins such as ZO-1 and claudin-5.[17]



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Caption: SP signaling cascade in brain endothelial cells leading to increased BBB permeability.

Experimental Protocols

The investigation of **Substance P (3-11)** and its interaction with the BBB relies on established in vitro and in vivo methodologies.

In Vitro BBB Model: Bovine Brain Microvessel Endothelial Cell (BBMEC) Monolayers

This is a widely used model to study the transport and metabolism of substances at the BBB.[7][11][12]

Methodology:

- **Cell Culture:** Primary BBMECs are isolated from fresh bovine brains and cultured. These cells are often co-cultured with astrocytes or pericytes to induce a tighter barrier, mimicking the in vivo environment.^[5]
- **Monolayer Formation:** The BBMECs are seeded onto microporous polycarbonate membrane inserts (e.g., Transwell®). The cells are allowed to grow to confluence, forming a monolayer that separates an apical (blood-side) and a basolateral (brain-side) chamber.
- **Barrier Integrity Assessment:** The integrity of the monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the paracellular flux of a marker molecule like sucrose or inulin.

Transport Studies

Methodology:

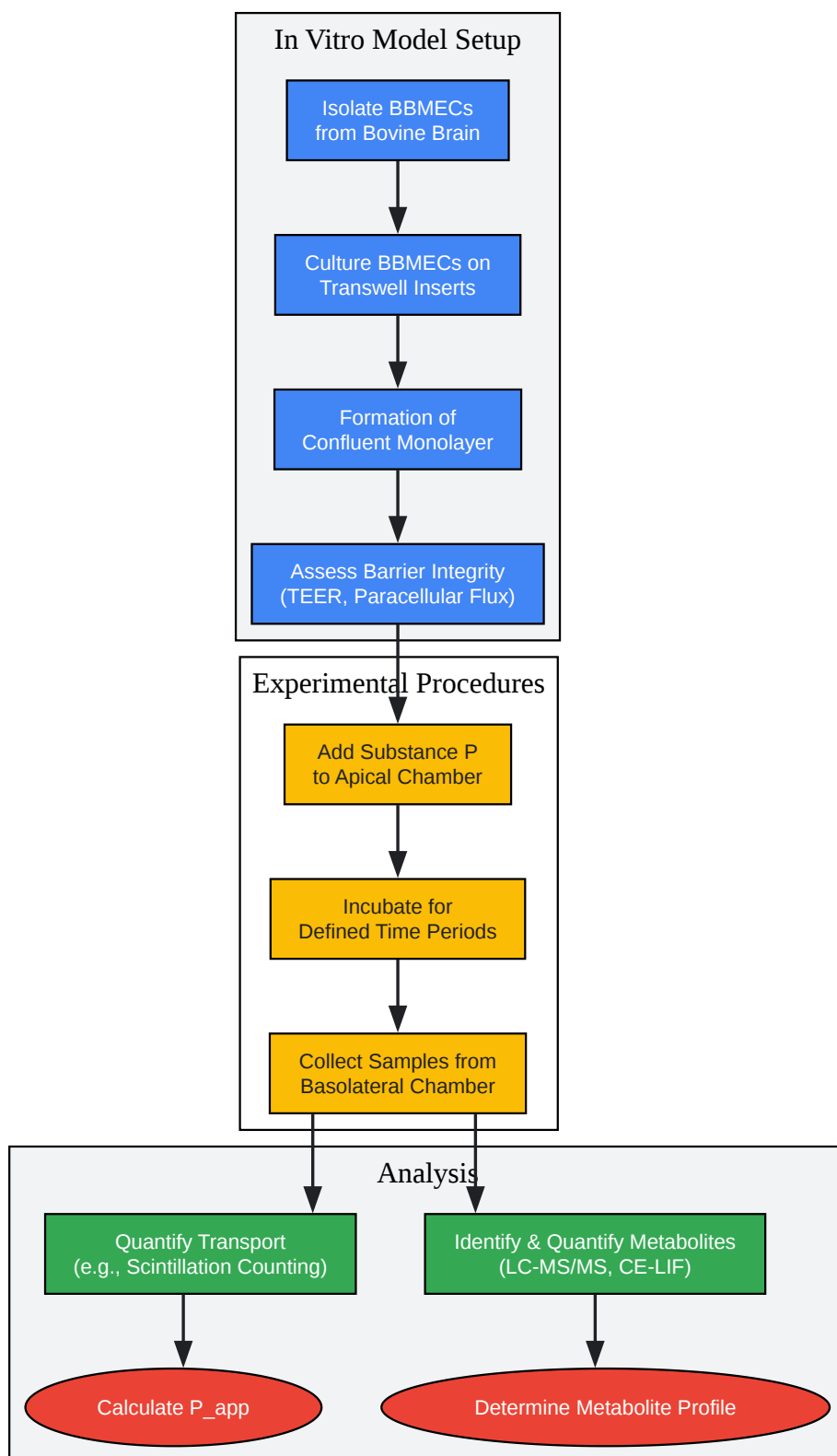
- A known concentration of the test substance (e.g., radiolabeled ^3H -Substance P) is added to the apical chamber.
- At various time points, samples are taken from the basolateral chamber.
- The concentration of the substance in the basolateral samples is quantified (e.g., by scintillation counting for radiolabeled compounds).
- The apparent permeability coefficient (P_{app}) is calculated to determine the rate of transport across the monolayer.

Metabolism Studies

Methodology:

- Substance P is incubated with the confluent BBMEC monolayers.
- At different time intervals, samples are collected from the apical and/or basolateral chambers.

- The samples are analyzed to identify and quantify the parent peptide and its metabolites.
- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) are employed for this purpose.[\[7\]](#)[\[12\]](#)



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Caption: Workflow for in vitro BBB transport and metabolism studies of Substance P.

Conclusion and Future Directions

Substance P (3-11) is a significant metabolite of Substance P at the blood-brain barrier and is capable of crossing this barrier. The transport of the parent peptide is an active, carrier-mediated process, and while specific kinetic data for SP(3-11) is sparse, its presence in the 'brain' side of in vitro models is well-documented. The metabolism of Substance P at the BBB is complex and concentration-dependent, with SP(3-11) being a major product. Furthermore, the interaction of Substance P with the NK-1R on brain endothelial cells can lead to a reversible increase in BBB permeability through mechanisms involving the RhoA/ROCK pathway and alterations in tight junction protein complexes.

For drug development professionals, understanding the transport and metabolic fate of Substance P and its fragments is crucial for designing CNS-targeted therapies. The ability of SP to modulate BBB permeability also presents both a challenge and an opportunity. On one hand, pathological increases in permeability can contribute to neuroinflammation. On the other, transient and controlled opening of the BBB is a strategy being explored for enhancing drug delivery to the brain.

Future research should focus on:

- Elucidating the specific transporter(s) involved in the influx of Substance P and its fragments into the brain.
- Further characterizing the permeability and transport kinetics of SP(3-11) to resolve discrepancies in the literature.
- Investigating the specific biological activities of SP(3-11) within the CNS after it has crossed the BBB.
- Exploring the therapeutic potential of modulating the SP/NK-1R signaling pathway to either protect BBB integrity in disease states or to facilitate drug delivery.

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